Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Agrochemical Synthesis Herbicide Intermediates Synthetic Efficiency

Generic pyrazole-4-carboxylates fail when C5-functionalization is required. This 5-hydroxy ester provides the essential handle for regioselective derivatization. • Enables 5-mercapto installation-the key step in pyrazolesulfonylurea herbicide synthesis. • Hydrolyzes in 98.0% yield to the carboxylic acid (96.50% HPLC purity). • Required precursor for picomolar-activity neutrophil chemotaxis inhibitors. Standard 97% purity; stored 4°C under N₂. Research quantities in stock for global dispatch.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 88398-78-1
Cat. No. B1352646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate
CAS88398-78-1
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNN(C1=O)C
InChIInChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-8-9(2)6(5)10/h4,8H,3H2,1-2H3
InChIKeyYKENTGBQCDMCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS 88398-78-1): A Core Intermediate for Heterocyclic Synthesis


Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate (CAS 88398-78-1) is a bifunctional pyrazole building block characterized by its molecular formula C₇H₁₀N₂O₃ and molecular weight of 170.17 g/mol . It features both an ester group at the C4 position and a hydroxyl group at the C5 position, which together confer unique synthetic versatility. The compound exhibits predicted physicochemical properties, including a density of 1.3±0.1 g/cm³ and a boiling point of 268.1±20.0 °C . Its utility is primarily derived from its capacity to undergo selective functionalization at either the C5-hydroxyl or C4-ester sites, enabling its role as a versatile intermediate in the synthesis of pharmaceutical and agrochemical candidates [1].

Why Substituting Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-4-Carboxylate with a Close Analog Compromises Synthetic Efficiency


Generic substitution with closely related pyrazole-4-carboxylates often leads to significant losses in synthetic efficiency and regioselectivity. The presence of the 5-hydroxy group on this compound is not a passive structural feature; it provides a critical handle for selective derivatization and influences the electronic properties of the heterocyclic ring. For instance, while ethyl 1-methylpyrazole-4-carboxylate is a viable starting material for C-H activation reactions, it lacks the 5-hydroxy moiety required for specific transformations like conversion to 5-mercapto derivatives or for establishing key hydrogen-bonding interactions in biological targets [1]. Furthermore, the hydroxyl group can serve as a directing group or a site for activation in subsequent synthetic steps, a capability absent in its 5-unsubstituted or 5-chloro analogs. Therefore, selecting the correct 5-hydroxy substituted ester is essential for maintaining the designed reaction pathway and achieving the desired product yield and purity.

Quantitative Differentiation: Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-4-Carboxylate vs. Key Comparators


Superior Precursor for High-Yield Synthesis of 5-Mercapto Herbicide Intermediates

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a uniquely effective starting material for synthesizing 5-mercapto-1-methylpyrazole-4-carboxylate, a key intermediate in selective herbicides. The 5-hydroxy group is specifically activated and substituted, a transformation not possible with 5-unsubstituted pyrazole-4-carboxylates like ethyl 1-methylpyrazole-4-carboxylate . This functional handle enables a two-step sequence involving chlorination with POCl₃ followed by reaction with hydrogen sulfide to install the crucial mercapto group .

Agrochemical Synthesis Herbicide Intermediates Synthetic Efficiency

Enabling Precursor for Potent Neutrophil Chemotaxis Inhibitors with Picomolar Activity

Derivatization of ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate via the 5-hydroxy group leads to a series of 5-(3-substituted ureido)-1H-pyrazole-4-carboxylic acid ethyl esters that are exceptionally potent inhibitors of IL8-induced neutrophil chemotaxis. The most active compounds in this series demonstrated IC50 values in the picomolar (pM) range [1]. While the parent compound is the synthetic origin, the 5-hydroxy group is the essential point of diversification for achieving this level of biological potency.

Medicinal Chemistry Inflammation Neutrophil Chemotaxis

Quantitative Conversion to 5-Hydroxy-1-Methylpyrazole-4-Carboxylic Acid in High Yield and Purity

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is efficiently hydrolyzed to 1-methyl-5-hydroxypyrazole-4-carboxylic acid under optimized basic conditions. A published procedure using sodium hydroxide in water, followed by acidification, achieves a 98.0% yield and 96.50% HPLC purity for the isolated product . This high-yielding transformation is critical for accessing the free carboxylic acid, a more versatile intermediate for amide coupling and other derivatizations.

Process Chemistry Intermediate Synthesis Yield Optimization

Optimal Application Scenarios for Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-4-Carboxylate in Research and Industry


Synthesis of Agrochemical Intermediates for Selective Herbicides

This compound is the required starting material for producing 5-mercapto-1-methylpyrazole-4-carboxylate, a key intermediate in the synthesis of pyrazolesulfonylurea herbicides, as detailed in patent literature . The 5-hydroxy group is essential for installing the mercapto functionality. Researchers developing new sulfonylurea herbicides or optimizing existing processes should procure this specific ester to ensure the viability of their synthetic route.

Medicinal Chemistry Optimization of Anti-inflammatory Agents

Given its role as the synthetic precursor to a class of highly potent neutrophil chemotaxis inhibitors with picomolar activity [1], this compound is strategically valuable for medicinal chemistry groups exploring novel treatments for inflammatory diseases. It provides a modular scaffold where the 5-position can be systematically modified to tune potency and selectivity against chemokine receptors.

Large-Scale Preparation of 5-Hydroxy-1-Methylpyrazole-4-Carboxylic Acid

For projects requiring significant quantities of 1-methyl-5-hydroxypyrazole-4-carboxylic acid, this ethyl ester is the preferred precursor due to its documented conversion in near-quantitative yield (98.0%) with high purity (96.50% HPLC) . This reliable protocol supports the cost-effective and scalable production of the carboxylic acid for subsequent amidation or other downstream chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.